Cas no 197313-32-9 (1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-)
1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
- (E)-6-Chloro-1-hexenylboronic acidpinacol ester
- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
- SCHEMBL2203668
- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, 96%
- SCHEMBL2203665
- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, 96per cent
- 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
- 197313-32-9
- J-012755
- CS-0499157
- 2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester,96%
- (E)-2-(6-Chlorohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- G74059
-
- Inchi: 1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+
- InChI Key: FNDLLXXDZTUGLB-VQHVLOKHSA-N
- SMILES: ClCCCC/C=C/B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 244.14000
- Monoisotopic Mass: 244.1401378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.985
- Melting Point: 38-42 °C(lit.)
- Boiling Point: 271.194°C at 760 mmHg
- Flash Point: 117.815°C
- Refractive Index: 1.454
- PSA: 18.46000
- LogP: 3.58310
1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-506479-1 g |
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, |
197313-32-9 | 1g |
¥1,504.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506479-1g |
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, |
197313-32-9 | 1g |
¥1504.00 | 2023-09-05 | ||
| 1PlusChem | 1P002B7F-100mg |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 100mg |
$147.00 | 2024-06-17 | |
| 1PlusChem | 1P002B7F-250mg |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 250mg |
$223.00 | 2024-06-17 | |
| 1PlusChem | 1P002B7F-1g |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 1g |
$410.00 | 2024-06-17 | |
| A2B Chem LLC | AB07035-100mg |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 100mg |
$55.00 | 2024-04-20 | |
| A2B Chem LLC | AB07035-250mg |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 250mg |
$92.00 | 2024-04-20 | |
| A2B Chem LLC | AB07035-1g |
1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- |
197313-32-9 | 95% | 1g |
$184.00 | 2024-04-20 |
1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
Comprehensive Overview of 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- (CAS No. 197313-32-9)
The compound 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- (CAS No. 197313-32-9) is a highly specialized boron-containing intermediate widely utilized in organic synthesis and pharmaceutical research. Its unique structure, featuring a dioxaborolane core and a chlorohexenyl side chain, makes it a valuable building block for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Researchers and chemists frequently search for this compound due to its role in constructing complex molecules, including drug candidates and agrochemicals.
In recent years, the demand for boronic esters like 1,3,2-Dioxaborolane derivatives has surged, driven by advancements in catalysis and green chemistry. The compound’s stability under mild conditions and compatibility with diverse functional groups align with the growing focus on sustainable synthesis. A common query among scientists is how to optimize its use in C-C bond formation or its storage to prevent hydrolysis. These topics reflect the broader interest in air-sensitive reagents and their applications in high-throughput screening.
The E-configuration of the chlorohexenyl moiety in this compound is critical for stereoselective reactions, a feature often explored in asymmetric synthesis. Analytical techniques such as NMR and HPLC are typically employed to verify its purity, a key concern for users seeking reliable batch-to-batch consistency. Discussions in forums frequently highlight its role in synthesizing bioactive molecules, linking it to trends like fragment-based drug design.
From an industrial perspective, CAS No. 197313-32-9 is often mentioned alongside scale-up challenges and cost-effective production. Innovations in continuous flow chemistry have sparked interest in improving its synthesis efficiency, addressing common search terms like "large-scale boronic ester preparation." Additionally, its potential in material science, such as polymer modification, is gaining traction, though this remains a niche application.
Safety data for this compound emphasizes handling under inert atmospheres, a point reiterated in SDS documentation. While not classified as hazardous, its moisture sensitivity warrants precautions, a topic frequently queried in laboratory safety forums. The compound’s shelf-life and stabilization methods (e.g., storage with molecular sieves) are also popular subjects among researchers.
In summary, 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- exemplifies the intersection of cutting-edge research and practical synthetic chemistry. Its versatility ensures continued relevance in fields ranging from medicinal chemistry to catalysis, making it a staple in modern laboratories.
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